molecular formula C6H10N2O B14715004 4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one CAS No. 23227-96-5

4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14715004
CAS No.: 23227-96-5
M. Wt: 126.16 g/mol
InChI Key: KJZAENJNBTVSJU-UHFFFAOYSA-N
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Description

4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-4,6-dimethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminobutane with acetoacetic ester, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine-3,6-dione derivatives, while substitution reactions could produce various substituted pyridazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-dihydro-4,6-dimethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl and dihydro modifications.

    4,5-Dihydro-3(2H)-pyridazinone: A closely related compound with similar chemical properties.

    6-Methylpyridazine: Another derivative with a single methyl group.

Uniqueness

4,5-Dihydro-4,6-dimethylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups and the dihydro structure can affect its stability, solubility, and interaction with other molecules.

Properties

CAS No.

23227-96-5

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3,5-dimethyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C6H10N2O/c1-4-3-5(2)7-8-6(4)9/h4H,3H2,1-2H3,(H,8,9)

InChI Key

KJZAENJNBTVSJU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NNC1=O)C

Origin of Product

United States

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